molecular formula C20H13FN4O2 B7686218 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide

Cat. No. B7686218
M. Wt: 360.3 g/mol
InChI Key: QJTNNVLPQXWWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide, also known as FOY-305, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide is not fully understood. However, it has been found to inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can result in cell death. 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has also been found to activate the unfolded protein response, a cellular pathway that is activated in response to the accumulation of misfolded proteins.
Biochemical and Physiological Effects:
2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has also been found to protect against neuronal damage in models of neurodegenerative diseases. In addition, 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has been found to exhibit anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide is also relatively stable and can be easily synthesized, making it a cost-effective tool for researchers. However, 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has some limitations for lab experiments. It has been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.

Future Directions

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has several potential future directions for research. It could be studied further for its potential applications in cancer research, neurodegenerative diseases, and inflammation. 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide could also be used as a tool to study the proteasome and the unfolded protein response, two important cellular pathways. In addition, 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide could be modified to improve its pharmacokinetics and toxicity profile, making it a more effective therapeutic agent. Overall, 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has great potential for scientific research and could lead to important discoveries in various fields.

Synthesis Methods

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-fluorobenzohydrazide with ethyl pyruvate to form 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-amine. The resulting compound is then reacted with 3-pyridinecarboxylic acid chloride to obtain 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a useful tool for researchers in various fields. 2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)benzamide has been studied for its potential applications in cancer research, neurodegenerative diseases, and inflammation.

properties

IUPAC Name

2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O2/c21-14-9-7-13(8-10-14)18-24-20(27-25-18)17-6-2-1-5-16(17)19(26)23-15-4-3-11-22-12-15/h1-12H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTNNVLPQXWWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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